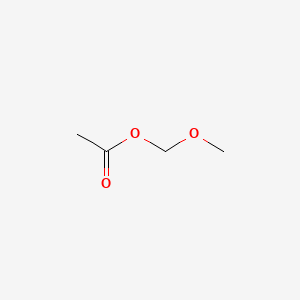

Methoxymethyl acetate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methoxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(5)7-3-6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEDOIDXVJXDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884067 | |

| Record name | Methanol, 1-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-76-7 | |

| Record name | Methanol, 1-methoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol, 1-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOXYMETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KOR693QFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoxymethyl acetate chemical properties and reactivity

An In-depth Technical Guide to Methoxymethyl Acetate (B1210297): Chemical Properties and Reactivity

Introduction

Methoxymethyl acetate (MMA), also known as methyl 2-methoxyacetate, is a carboxylate ester with significant applications as a solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique combination of an ether and an ester functional group imparts specific chemical properties and reactivity profiles that are of great interest to researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of the core chemical properties, reactivity, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a clear, colorless to slightly brown liquid with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-methoxyacetate | [2] |

| Synonyms | Methoxyacetic acid methyl ester, Methyl α-methoxyacetate | [3][4] |

| CAS Number | 6290-49-9 | [1][2] |

| Molecular Formula | C₄H₈O₃ | [1][2] |

| Molecular Weight | 104.10 g/mol | [2][4] |

| Appearance | Clear colorless to slightly brown liquid | [1] |

| Boiling Point | 129-130 °C | [4] |

| Density | 1.051 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.396 | [4] |

| Flash Point | 35 °C (95 °F) - closed cup | [4] |

| Water Solubility | Soluble | [1] |

| Solubility in other solvents | Soluble in Chloroform, Methanol (B129727) |

Reactivity and Stability

The reactivity of this compound is primarily dictated by its ester functional group, making it susceptible to hydrolysis under both acidic and basic conditions.

Hydrolysis

In the presence of strong acids or bases, this compound undergoes hydrolysis to yield methoxyacetic acid and methanol.[5] This reaction is a critical consideration in its use as a solvent or in synthetic pathways where acidic or basic conditions are present. The reaction is reversible, but the equilibrium can be driven towards the products by controlling the reaction conditions.

Incompatibilities and Hazards

This compound is incompatible with strong oxidizing agents, acids, and bases.[6] It is a flammable liquid and vapor (Flam. Liq. 3), and its vapors can form explosive mixtures with air.[2][7] Therefore, it must be stored away from heat, sparks, open flames, and other sources of ignition.[3][7] Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO₂).[6][7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the methoxylation of methyl chloroacetate (B1199739) using sodium methoxide (B1231860).[8]

Materials:

-

Methyl chloroacetate

-

Sodium methoxide

-

Methanol (as solvent)

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with sodium methoxide dissolved in methanol.

-

While stirring, slowly add methyl chloroacetate to the sodium methoxide solution.

-

Initially, control the temperature to approximately 30 °C. After the initial exothermic reaction subsides, raise the temperature to and maintain it at about 70 °C to continue the reaction.[8]

-

Monitor the reaction progress by checking the pH. If the pH drops below 9, additional sodium methoxide may be required.

-

Upon completion, the product, this compound, is isolated from the reaction mixture by distillation. The primary byproduct, sodium chloride, remains in the distillation pot.[1]

Purity Analysis by Gas Chromatography (GC)

The purity of synthesized this compound can be determined using gas chromatography.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., a wax or polyethylene (B3416737) glycol-based column).

-

Carrier gas (e.g., Helium, Nitrogen).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane). Create a series of standards of known concentrations for calibration.

-

GC Conditions (Typical):

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

-

Carrier Gas Flow: 1-2 mL/min.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Interpretation: Identify the peak corresponding to this compound based on its retention time, as determined by running a pure standard. Calculate the purity by comparing the peak area of the product to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. Its bifunctional nature allows for diverse chemical transformations. In the pharmaceutical industry, it is used in the synthesis of complex molecules, including Vitamin B6 and certain sulfonamides.[9] Its properties as a solvent are also utilized in formulations for paints, coatings, and adhesives.[1]

Safety and Handling

Due to its flammability and potential for irritation, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]

-

Handling: Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools and explosion-proof equipment.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep containers tightly closed in a designated flammables area.[3][7]

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air. If ingested, seek immediate medical assistance.[3]

References

- 1. guidechem.com [guidechem.com]

- 2. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Methyl methoxyacetate 99 6290-49-9 [sigmaaldrich.com]

- 5. Methyl acetate - Wikipedia [en.wikipedia.org]

- 6. Methyl methoxyacetate(6290-49-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 4382-76-7 | Benchchem [benchchem.com]

- 9. CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

Methoxymethyl acetate synthesis from methylal and formic acid

An In-depth Technical Guide to the Synthesis of Methoxymethyl Acetate (B1210297) from Methylal and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxymethyl acetate (MMA) from methylal (dimethoxymethane) and formic acid. This method offers a pathway to this important organic intermediate, which finds applications in the synthesis of pharmaceuticals and as a specialty solvent. This document outlines the key reaction parameters, catalytic conditions, and experimental procedures, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Reaction Overview

The synthesis of this compound from methylal and formic acid is an acid-catalyzed esterification reaction. The overall transformation can be represented as follows:

CH₂(OCH₃)₂ + HCOOH → CH₃OCH₂C(O)OCH₃ + CH₃OH

This reaction is typically carried out under elevated temperature and pressure to achieve reasonable reaction rates and yields. A variety of catalysts can be employed to facilitate this conversion, with acid catalysts being the most common.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from key experimental findings, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Effect of Catalyst on the Yield of this compound [1]

| Catalyst | Molar Ratio (Methylal:Formic Acid) | Temperature (°C) | Time (h) | Pressure (MPa) | Catalyst:Methylal (mass ratio, %) | Yield (%) |

| p-Toluenesulfonic acid | 1:1.9 | 180 | 6 | 2 | 1.25 | 86 |

| p-Toluenesulfonic acid | 1:1.9 | 150 | 1 | 3 | 0.5 | 79 |

| p-Toluenesulfonic acid | 1:2.2 | 125 | 5 | 3 | 1.37 | 81 |

| p-Toluenesulfonic acid | 1:1.7 | 130 | 2 | 2 | 0.87 | 63 |

| Cation exchange resin | 1:2.2 | 135 | 7 | 2 | 2.74 | 83 |

| Molecular sieve | 1:2.2 | 135 | 7 | 2 | 2.74 | 83 |

| Aluminum chloride | 1:2.2 | 120 | 4 | 2 | 2.74 | 80 |

| Stannous chloride | 1:2.2 | 120 | 3 | 1 | 2.74 | 26 |

| Phosphotungstic acid | - | - | - | - | - | - |

Table 2: Influence of Reaction Parameters using p-Toluenesulfonic Acid as a Catalyst [1]

| Molar Ratio (Methylal:Formic Acid) | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) |

| 1:1.9 | 180 | 6 | 2 | 86 |

| 1:1.9 | 150 | 1 | 3 | 79 |

| 1:2.2 | 125 | 5 | 3 | 81 |

| 1:1.7 | 130 | 2 | 2 | 63 |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound based on the cited literature.[1]

General Procedure for Batch Reactor Synthesis

A stainless-steel high-pressure reactor is charged with the reactants, methylal and formic acid, and the selected catalyst. The reactor is then sealed. The reaction is conducted under the specified temperature, pressure, and duration with stirring. After the reaction is complete, the reactor is cooled to room temperature. The liquid product mixture is then collected and analyzed, typically by gas chromatography, to determine the yield of this compound.

Example Protocol with p-Toluenesulfonic Acid[1]

-

Charging the Reactor: A 200 mL stainless steel autoclave is charged with 52.0 g (0.68 mol) of methylal and 61.0 g (1.33 mol) of formic acid.

-

Adding the Catalyst: 0.65 g of p-toluenesulfonic acid is added to the reactor.

-

Reaction Conditions: The reactor is sealed and heated to 180°C. The reaction is allowed to proceed for 6 hours, with the system pressure maintained at 2 MPa.

-

Product Analysis: After the reaction period, the autoclave is cooled to room temperature. The liquid product is collected and analyzed by gas chromatography, which indicated a this compound yield of 86%.

Example Protocol with a Solid Acid Catalyst (Molecular Sieve)[1]

-

Charging the Reactor: A 200 mL stainless steel autoclave is charged with 17.5 g (0.23 mol) of methylal and 23.0 g (0.50 mol) of formic acid.

-

Adding the Catalyst: 0.48 g of a molecular sieve catalyst is added to the reactor.

-

Reaction Conditions: The reactor is sealed and heated to 135°C. The reaction is maintained for 7 hours, with the system pressure at 2 MPa.

-

Product Analysis: Following the reaction, the reactor is cooled, and the product mixture is analyzed by gas chromatography, showing a this compound yield of 83%.

Visualizations

Proposed Signaling Pathway (Reaction Mechanism)

References

Spectroscopic Profile of Methoxymethyl Acetate: A Technical Guide

Introduction

Methoxymethyl acetate (B1210297) (CAS No. 6290-49-9), a methoxy (B1213986) ester, serves as a key intermediate and solvent in various chemical syntheses. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methoxymethyl acetate, complete with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data (Estimated)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | O-CH₃ (from ester) |

| ~4.15 | Singlet | 2H | -O-CH₂ -O- |

| ~3.40 | Singlet | 3H | -O-CH₃ (from ether) |

| Note: Values are estimated based on typical chemical shifts for similar functional groups. The solvent is typically CDCl₃. |

¹³C NMR (Carbon NMR) Data (Estimated)

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C =O (ester carbonyl) |

| ~68 | -O-C H₂-O- |

| ~59 | -O-C H₃ (from ether) |

| ~52 | O-C H₃ (from ester) |

| Note: Values are estimated based on typical chemical shifts for similar functional groups. The solvent is typically CDCl₃. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-2850 | Medium-Strong | C-H Stretch (alkane) |

| ~1755 | Strong | C=O Stretch (ester) |

| ~1200-1000 | Strong | C-O Stretch (ester and ether) |

| Note: Values are based on typical absorption frequencies for esters and ethers. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.

Major Mass Spectrometry Fragments [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 45 | 99.99 | [CH₃OCH₂]⁺ |

| 74 | 23.55 | [M - CH₂O]⁺• |

| 15 | 17.93 | [CH₃]⁺ |

| 29 | 12.63 | [CHO]⁺ |

| 75 | 5.05 | [CH₃OCO]⁺ |

| Data obtained from GC-MS analysis.[1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the general procedure for acquiring NMR spectra of a liquid sample like this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Set the appropriate acquisition parameters, such as the number of scans and relaxation delay. More scans will be necessary for the less sensitive ¹³C nucleus or for dilute samples.

-

Initiate the data acquisition.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

ATR is a convenient technique for obtaining the IR spectrum of liquid samples.

-

Background Spectrum :

-

Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis :

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning :

-

After the measurement is complete, clean the ATR crystal by wiping away the sample with a soft cloth. If necessary, use a cloth lightly dampened with a suitable solvent to remove any residue.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is for a volatile liquid sample introduced into an EI mass spectrometer, often coupled with a Gas Chromatography (GC) system.

-

Sample Introduction (via GC) :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port vaporizes the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation from any impurities occurs.

-

-

Ionization :

-

As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum.

-

In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

-

This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Fragmentation and Analysis :

-

The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

The positive ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

References

Stability of Methoxymethyl Acetate Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethyl acetate (B1210297), a key intermediate and solvent in various chemical and pharmaceutical processes, is susceptible to hydrolysis under both acidic and basic conditions. Understanding its stability profile is critical for process optimization, formulation development, and ensuring product quality and efficacy. This technical guide provides a comprehensive overview of the stability of methoxymethyl acetate, detailing the mechanisms of its acid- and base-catalyzed hydrolysis. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages extensive data from its close structural analog, methyl acetate, to provide a robust framework for predicting its stability. Detailed experimental protocols for assessing stability and quantitative data from related compounds are presented to guide researchers in their specific applications.

Introduction

This compound (MMA) is a carboxylate ester characterized by the presence of a methoxymethyl group attached to the acetate moiety. Its utility in organic synthesis and pharmaceutical applications necessitates a thorough understanding of its chemical stability. The ester linkage in MMA is the primary site of hydrolytic degradation, a reaction that can be significantly accelerated by the presence of acids or bases. This degradation leads to the formation of methanol (B129727), acetic acid, and formaldehyde (B43269), which can impact the safety, efficacy, and shelf-life of products. This guide serves as a technical resource for professionals requiring a deep understanding of the factors governing the stability of this compound.

Stability and Hydrolysis Mechanisms

The hydrolysis of this compound proceeds via different mechanisms under acidic and basic conditions. Both pathways involve nucleophilic attack at the carbonyl carbon of the ester group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters like this compound is a reversible reaction. The presence of a strong acid, such as hydrochloric acid or sulfuric acid, catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The reaction is typically pseudo-first-order when water is in large excess.

The generally accepted mechanism for acid-catalyzed ester hydrolysis (AAC2) is as follows:

-

Protonation of the carbonyl oxygen: The ester is rapidly and reversibly protonated by a hydronium ion.

-

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

-

Elimination of the alcohol: The protonated alcohol (methanol) is eliminated, and a protonated carboxylic acid is formed.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the carboxylic acid (acetic acid) and regenerate the hydronium ion catalyst.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible process known as saponification. The hydroxide ion is a strong nucleophile and directly attacks the carbonyl carbon of the ester. This reaction is typically second-order, being first-order in both the ester and the hydroxide ion.

The generally accepted mechanism for base-catalyzed ester hydrolysis (BAC2) is as follows:

-

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating the methoxymethoxide anion as the leaving group.

-

Proton transfer: The methoxymethoxide anion is a strong base and rapidly deprotonates the newly formed acetic acid to yield acetate and a methoxymethanol (B1221974) intermediate. The methoxymethanol is unstable and decomposes to methanol and formaldehyde.

Quantitative Stability Data

Table 1: Hydrolysis Rate Constants and Half-Life of Methyl Acetate at 25°C

| Condition | Rate Constant (k) | Half-Life (t1/2) |

| Neutral (pH 7) | ~1.7 x 10-9 s-1 | ~13 years |

| Acidic (1M HCl) | ~1.1 x 10-4 M-1s-1 | ~2 hours |

| Basic (1M NaOH) | ~0.11 M-1s-1 | ~6 seconds |

Data is for methyl acetate and should be considered as an approximation for this compound.

Experimental Protocols for Stability Assessment

A systematic approach is required to experimentally determine the stability of this compound. This typically involves subjecting the compound to a range of pH conditions and temperatures and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow for pH Stability Study

Protocol for Acid-Catalyzed Hydrolysis Kinetics by Titrimetry

This protocol is adapted from the study of methyl acetate hydrolysis and can be used for this compound.[1][2]

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (e.g., 1 M HCl)

-

Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

-

Phenolphthalein (B1677637) indicator

-

Deionized water

-

Ice

-

Thermostatic water bath

-

Burette, pipettes, conical flasks, stopwatch

Procedure:

-

Equilibrate separate solutions of this compound and hydrochloric acid to the desired reaction temperature (e.g., 25°C) in a water bath.

-

Initiate the reaction by mixing known volumes of the pre-heated solutions. Start the stopwatch immediately.

-

At regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing ice-cold deionized water.

-

Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint pink color that persists for at least 30 seconds.

-

To determine the concentration at infinite time (completion of the reaction), heat a separate aliquot of the reaction mixture in a sealed container at an elevated temperature (e.g., 60°C) for a time sufficient to ensure complete hydrolysis (e.g., 24 hours). Cool the sample to room temperature and titrate as described above.

-

The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t, and V∞ is the volume of NaOH used at infinite time. The slope of the resulting straight line will be -k.

Protocol for Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately quantifying the degradation of this compound and separating it from its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase Development:

-

A common mobile phase for separating small polar molecules is a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic solvent such as methanol or acetonitrile.

-

A gradient elution may be necessary to achieve adequate separation of the parent compound from its more polar degradation products (methanol, acetic acid) and potentially formaldehyde derivatives.

Forced Degradation Studies: Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][3][4][5]

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose a solid or solution sample of this compound to dry heat.

-

Photodegradation: Expose a solution of this compound to UV and visible light.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |

| Base Hydrolysis | 0.1 M NaOH | 25°C - 40°C | 1 - 24 hours |

| Oxidation | 3% H2O2 | 25°C | 24 hours |

| Thermal | Dry Heat | 80°C | 48 hours |

| Photolytic | UV/Visible Light | 25°C | 24 - 48 hours |

The chromatograms from the forced degradation studies should be examined to ensure that the peak for this compound is well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

Conclusion

The stability of this compound is highly dependent on pH and temperature. It is relatively stable in neutral aqueous solutions but undergoes rapid hydrolysis under both acidic and basic conditions. While specific kinetic data for this compound is not extensively documented, the behavior of its analog, methyl acetate, provides a strong basis for understanding its stability profile. For critical applications in research and drug development, it is imperative to conduct specific stability studies using validated analytical methods, such as the HPLC protocol outlined in this guide. The provided mechanisms, data tables, and experimental workflows offer a comprehensive framework for scientists and researchers to effectively evaluate and manage the stability of this compound in their work.

References

Quantum Mechanical Investigations of Methoxymethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical methods to the study of methoxymethyl acetate (B1210297). It details the theoretical background, computational protocols, and expected outcomes for conformational analysis, vibrational spectroscopy, electronic structure analysis, and thermodynamic property determination. This document is intended to serve as a practical handbook for researchers initiating or engaged in the computational study of this and similar ester compounds.

Introduction to Quantum Mechanical Studies of Esters

Quantum mechanics (QM) offers powerful tools for elucidating the molecular properties and reactivity of chemical systems at the atomic and subatomic levels. For a molecule like methoxymethyl acetate (CH₃OCH₂C(O)OCH₃), QM calculations can provide invaluable insights into its conformational landscape, vibrational modes, electronic characteristics, and thermodynamic stability. These insights are crucial in various fields, including drug design, materials science, and reaction mechanism studies. Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost, making it a suitable choice for the studies described herein.

Conformational Analysis

The flexibility of the ester and ether linkages in this compound gives rise to multiple conformers. Identifying the most stable conformer(s) is a critical first step in any computational study, as most molecular properties are dependent on the geometry.

Experimental and Computational Protocols

A common approach for conformational analysis involves a systematic or stochastic search of the potential energy surface (PES).[1][2]

Protocol for Conformational Search:

-

Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

-

Potential Energy Surface Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (e.g., C-O-C-C and O-C-C-O) to identify low-energy regions.

-

Geometry Optimization: The structures corresponding to the minima on the PES are then fully optimized. A popular and effective method for geometry optimization is the B3LYP functional with a 6-31G(d,p) basis set.[3]

-

Frequency Calculation: To confirm that the optimized structures are true minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

-

Relative Energy Calculation: The electronic energies of all stable conformers are calculated at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) to determine their relative stabilities.

Data Presentation

The results of the conformational analysis should be summarized in a table for clarity.

| Conformer | Dihedral Angle 1 (°)τ(C-O-C-C) | Dihedral Angle 2 (°)τ(O-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | value | value | 0.00 | value |

| 2 | value | value | value | value |

| 3 | value | value | value | value |

| Table 1: Template for Conformational Analysis Data of this compound. |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. QM calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental FT-IR and Raman spectra.

Experimental and Computational Protocols

Protocol for Vibrational Frequency Calculation:

-

Geometry Optimization: The geometry of the most stable conformer of this compound is optimized at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Scaling Factor: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP).[4]

-

Spectral Visualization: The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra for comparison with experimental data.

Data Presentation

A detailed comparison of calculated and experimental vibrational frequencies is essential.

| Experimental Frequency (cm⁻¹)FT-IR | Experimental Frequency (cm⁻¹)Raman | Calculated Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| value | value | value | ν(C=O) stretch |

| value | value | value | ν(C-O) stretch |

| value | value | value | δ(CH₃) rock |

| value | value | value | ... |

| Table 2: Template for Vibrational Frequency Assignment of this compound. |

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule.[5][6] The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]

Computational Protocol

-

Geometry Optimization: The geometry of the most stable conformer is optimized.

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same or a higher level of theory to obtain the molecular orbital energies.

-

HOMO and LUMO Identification: The energies of the HOMO and LUMO are extracted from the output of the calculation.

-

Calculation of Reactivity Descriptors: Global reactivity descriptors can be calculated from the HOMO and LUMO energies.[6]

Data Presentation

The electronic properties derived from the HOMO-LUMO analysis should be tabulated.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | value |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | value |

| HOMO-LUMO Energy Gap | ΔE | value |

| Ionization Potential | I | value |

| Electron Affinity | A | value |

| Chemical Hardness | η | value |

| Chemical Potential | μ | value |

| Electrophilicity Index | ω | value |

| Table 3: Template for Electronic Properties of this compound. |

Thermodynamic Properties

Quantum mechanical calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity.[8][9] These properties are essential for understanding the stability and reactivity of the molecule under different conditions.

Computational Protocol

-

Geometry Optimization and Frequency Calculation: This is the same initial step as for vibrational analysis. The frequency calculation provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and Gibbs free energy.

-

Calculation of Thermodynamic Functions: The standard thermodynamic functions (enthalpy, entropy, and Gibbs free energy) are calculated from the vibrational, rotational, and translational partition functions.

-

Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which often provide more accurate results by canceling systematic errors in the calculations.[9]

Data Presentation

The calculated thermodynamic properties should be presented in a clear and concise table.

| Thermodynamic Property | Symbol | Value | Units |

| Zero-Point Vibrational Energy | ZPVE | value | kcal/mol |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | value | kcal/mol |

| Standard Entropy | S° | value | cal/mol·K |

| Heat Capacity at Constant Pressure | Cp | value | cal/mol·K |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | value | kcal/mol |

| Table 4: Template for Calculated Thermodynamic Properties of this compound at 298.15 K and 1 atm. |

Conclusion

This technical guide has outlined the standard quantum mechanical methodologies for the comprehensive study of this compound. By following the detailed protocols for conformational analysis, vibrational spectroscopy, electronic property determination, and thermodynamic calculations, researchers can gain a deep understanding of the molecular characteristics of this important ester. The provided templates for data presentation and workflow diagrams are intended to facilitate the clear and systematic reporting of computational results. The application of these methods will undoubtedly contribute to a more profound understanding of the structure-property relationships in this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Design and Application of MAâAT Analysis, a New Method for Conformational Analysis of Molecules in Solution - University of Notre Dame - Figshare [curate.nd.edu]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ripublication.com [ripublication.com]

- 8. Atomic structures, conformers and thermodynamic properties of 32k atmospheric molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methoxymethyl Acetate: A Technical Guide to its Biodegradability and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biodegradability and environmental fate of methoxymethyl acetate (B1210297) is limited in publicly available literature. This guide summarizes available information and utilizes data from the structurally similar compound, 1-methoxy-2-propyl acetate (also known as propylene (B89431) glycol monomethyl ether acetate, PGMEA), as a surrogate to provide a comprehensive overview. The use of surrogate data is a common practice in environmental risk assessment when compound-specific information is unavailable, but the inherent uncertainties should be considered.

Introduction

Methoxymethyl acetate is a solvent with potential applications in various industries, including pharmaceuticals and chemical synthesis. Understanding its environmental persistence and degradation pathways is crucial for conducting thorough environmental risk assessments and ensuring responsible chemical stewardship. This technical guide provides an in-depth analysis of the biodegradability and environmental fate of this compound, drawing upon data from its close structural analog, 1-methoxy-2-propyl acetate (PGMEA), to fill existing data gaps.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. As direct data for this compound is scarce, the properties of PGMEA are presented here as a reasonable estimate.

| Property | Value (for 1-methoxy-2-propyl acetate) | Reference |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Water Solubility | 1.98 x 10^5 mg/L at 25 °C | [1] |

| Vapor Pressure | 3.92 mm Hg at 25 °C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 0.56 | [2] |

| Henry's Law Constant | 3.4 x 10^-6 atm-m³/mol | [1] |

Biodegradability

The biodegradability of a substance is a key indicator of its persistence in the environment. "Ready biodegradability" tests, such as those outlined in the OECD 301 series, are used to assess the potential for rapid and ultimate degradation in an aerobic environment.

Based on data for the surrogate compound PGMEA, this compound is expected to be readily biodegradable.

| Test Guideline | Surrogate Compound | Result | Duration | Reference |

| OECD 301F (Manometric Respirometry) | 1-Methoxy-2-propyl acetate (PGMEA) | 99% degradation | 28 days | [3] |

| OECD 301C (MITI Test I) | 1-Methoxy-2-propyl acetate (PGMEA) | 87% degradation (by BOD) | 28 days | [3] |

Experimental Protocol: OECD Test Guideline 301F (Manometric Respirometry)

This test method evaluates the biodegradability of a chemical substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

Diagram: Experimental Workflow for OECD 301F

References

An In-depth Technical Guide to Methoxymethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl acetate (B1210297), a key organic compound, serves as a versatile reagent and intermediate in various chemical syntheses. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its relevance to pharmaceutical and chemical research.

Chemical Identity

-

IUPAC Name: methyl 2-methoxyacetate[1]

-

CAS Number: 6290-49-9[1]

-

Synonyms: Methyl methoxyacetate (B1198184), Methoxyacetic acid methyl ester, Methyl α-methoxyacetate[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of methoxymethyl acetate.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H8O3 | [1] |

| Molecular Weight | 104.10 g/mol | [1] |

| Appearance | Clear, colorless to slightly brown liquid | [3] |

| Boiling Point | 129-130 °C | [3] |

| Density | 1.051 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.396 | [3] |

| Flash Point | 35 °C (96 °F) | [3][4] |

| Water Solubility | Soluble | [3] |

| LogP | -0.035 (estimated) | [3] |

Table 2: Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ 4.60 - 4.80 (s, 2H, O-CH₂-O), δ 3.50 - 4.50 (s, 3H, O-CH₃), δ 3.30 - 3.50 (s, 3H, O-CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ 170-172 (C=O), δ 96-98 (O-CH₂-O), δ 55-58 (O-CH₃) | [5] |

| IR (thin film) | Strong, broad absorption around 1740-1715 cm⁻¹ (C=O stretch) | [6] |

| Mass Spec (EI) | Molecular ion peak at m/z 104. Key fragments at m/z 88, 43. | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis from Methylal and Formic Acid

This method provides a high-yield synthesis of this compound under relatively mild conditions.[7]

Experimental Protocol:

-

In a 200 mL stainless steel autoclave, add 35.2 g (0.46 mol) of methylal and 46.0 g (1.0 mol) of formic acid.[7]

-

Add 0.4 g of p-toluenesulfonic acid as a catalyst.[7]

-

Seal the autoclave and heat the reaction mixture to 120°C for 6 hours. The pressure of the system will be approximately 1 MPa.[7]

-

After the reaction is complete, cool the autoclave to room temperature.[7]

-

Remove the liquid from the reactor and analyze by gas chromatography to determine the yield. The reported yield of this compound is 85%.[7]

Other Synthetic Routes

-

Carbonylation of Dimethoxymethane (DMM): This industrial method involves the reaction of DMM with carbon monoxide in the presence of a catalyst. A study using a sulfonic acid resin catalyst reported a DMM conversion of 99.98% with a 50.66% selectivity for this compound at 393 K and 6.0 MPa.[8]

-

Esterification of Methoxyacetic Acid: Methoxyacetic acid can be esterified with methanol (B129727) in the presence of an acid catalyst to produce this compound.

-

From Methyl Chloroacetate (B1199739) and Sodium Methoxide: This method involves the reaction of methyl chloroacetate with sodium methoxide.[9]

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.

Precursor to the Methoxymethyl (MOM) Protecting Group

A primary application of this compound is as a precursor for the introduction of the methoxymethyl (MOM) protecting group for alcohols. The MOM group is widely used to protect hydroxyl functionalities during multi-step syntheses due to its stability under a range of conditions and its ease of removal under acidic conditions.[5]

The formation of a MOM ether typically involves the reaction of an alcohol with a MOM-halide (e.g., MOM-Cl), which can be generated in situ from reagents like this compound. The general scheme for the protection of an alcohol with a MOM group is as follows:

Pharmaceutical and Agrochemical Intermediate

This compound is an important intermediate in the synthesis of pharmaceuticals, such as Vitamin B6, and various agrochemicals.[9][10]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Synthetic Routes Overview

Caption: Overview of common synthetic routes to this compound.

Role as a MOM Group Precursor

Caption: Logical relationship of this compound as a precursor to the MOM protecting group.

References

- 1. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl methoxyacetate CAS#: 6290-49-9 [m.chemicalbook.com]

- 4. methyl methoxyacetate, 6290-49-9 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102690199A - Preparation method for methyl methoxyacetate - Google Patents [patents.google.com]

- 8. Excellent prospects in methyl methoxyacetate synthesis with a highly active and reusable sulfonic acid resin catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Methoxymethyl Acetate

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of methoxymethyl acetate (B1210297) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines the potential hazards associated with this chemical, recommends best practices for its safe use, and provides standardized experimental protocols for hazard assessment.

Section 1: Chemical and Physical Properties

Methoxymethyl acetate is a colorless to light brown liquid.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C4H8O3 | [2][3] |

| Molecular Weight | 104.10 g/mol | [3] |

| Boiling Point | 129 - 130 °C | [1][2] |

| Density | 1.051 g/mL at 25 °C | [2] |

| Vapor Density | 3.59 | [4] |

| Flash Point | 35 °C (95 °F) - closed cup | [5][6] |

| Solubility in Water | Soluble | [2] |

Section 2: Flammability and Explosive Properties

This compound is a flammable liquid and vapor.[1][4][7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][8]

| Parameter | Value | Source(s) |

| Flash Point | 35 °C (95 °F) - closed cup | [5][6] |

| Hazard Statements | H226: Flammable liquid and vapor | [7][9] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. - No smoking. | [1][7] |

| Extinguishing Media | Carbon dioxide, dry chemical, or foam. | [4] |

Section 3: Toxicological Data and Health Hazards

The toxicological properties of this compound have not been fully investigated.[8][10] However, available data indicates that it may cause irritation and potential central nervous system depression.[10]

| Exposure Route | Health Effects | Source(s) |

| Inhalation | May cause respiratory tract irritation, dizziness, or suffocation. Aspiration may lead to pulmonary edema. | [8][10] |

| Skin Contact | May cause skin irritation and dermatitis. | [8][10] |

| Eye Contact | May cause eye irritation, chemical conjunctivitis, and corneal damage. | [8][10] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression. | [8][10] |

Acute Toxicity:

-

LD50/LC50: Not available for other routes.[5]

Chronic Toxicity:

-

No information was found regarding the chronic effects of this compound.[10]

Exposure Limits:

-

Currently, there are no established OSHA PELs, NIOSH RELs, or ACGIH TLVs specifically for this compound.[5]

Section 4: Experimental Protocols for Hazard Assessment

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the hazards of chemical substances.

Skin Irritation/Corrosion

The potential for a chemical to cause skin irritation is a critical safety parameter. The OECD Test Guideline 439 outlines an in vitro method using reconstructed human epidermis (RhE) models.[9][13][14]

Methodology (OECD TG 439 Summary):

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[13]

-

Application of Test Substance: A defined amount of the test substance is applied topically to the surface of the RhE tissue.[13]

-

Exposure and Incubation: Following a specific exposure period, the tissues are rinsed and incubated.[13]

-

Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay. A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[9][13]

Eye Irritation/Corrosion

Assessing the potential for eye irritation is another vital safety evaluation. The OECD Test Guideline 405 provides a method for this assessment.[4][10]

Methodology (OECD TG 405 Summary):

-

Animal Selection: Healthy, young albino rabbits are typically used for this test.[10]

-

Initial Considerations: A weight-of-the-evidence analysis of existing data should be performed before in vivo testing.[8][10]

-

Test Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][15]

-

Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) after application to evaluate the extent of irritation or damage.[15]

Flash Point Determination

The flash point is a key indicator of a substance's flammability. Various standardized methods exist for its determination.

Methodology (Example: Closed-Cup Method):

-

A sample of the substance is placed in a closed cup equipped with a temperature measuring device.

-

The sample is heated at a slow, constant rate.

-

An ignition source is directed into the vapor space of the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Section 5: Laboratory Handling and Safety Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[8][10]

-

Eye Protection: Chemical safety goggles or a face shield.[8][10]

-

Skin Protection: Appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[8][10]

-

Respiratory Protection: A NIOSH-approved respirator should be used if ventilation is inadequate or when there is a risk of inhaling vapors.[8][10]

Handling and Storage

-

Ground and bond containers when transferring material to prevent static discharge.[8][10]

-

Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][10]

-

Incompatible with strong oxidizing agents, acids, and bases.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[8][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Get medical attention immediately.[8][10]

Section 6: Visualized Workflows and Hazard Relationships

To further clarify safety protocols and the understanding of potential hazards, the following diagrams illustrate key logical relationships.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Methyl methoxyacetate, 99% | Fisher Scientific [fishersci.ca]

- 3. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. METHYL ACETATE - ACGIH [acgih.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Methyl methoxyacetate | CAS#:6290-49-9 | Chemsrc [chemsrc.com]

- 12. methyl methoxyacetate, 6290-49-9 [perflavory.com]

- 13. mbresearch.com [mbresearch.com]

- 14. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 15. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Methoxymethyl Acetate as a Protecting Group for Hindered Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a critical aspect of strategy design. For hydroxyl groups, particularly sterically hindered secondary and tertiary alcohols, the choice of a suitable protecting group is paramount to the success of a synthetic route. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a range of conditions and its facile cleavage under acidic conditions.[1] While traditionally introduced using the highly reactive and carcinogenic methoxymethyl chloride (MOM-Cl), methoxymethyl acetate (B1210297) (MOM-OAc) offers a safer, less toxic alternative.

These application notes provide detailed protocols and compiled data on the use of methoxymethyl acetate for the protection of hindered alcohols and the subsequent deprotection of the resulting MOM ethers.

Key Advantages of this compound

-

Reduced Toxicity: this compound is significantly less toxic than MOM-Cl, a known carcinogen.

-

Milder Reaction Conditions: Protection can often be achieved under mild, Lewis acidic conditions at room temperature.[2]

-

Good Leaving Group: The acetate group is a good leaving group, facilitating the reaction with alcohols.[2]

Protection of Hindered Alcohols with this compound

The protection of sterically hindered alcohols with this compound typically requires the use of a Lewis acid catalyst to facilitate the reaction. Zinc chloride etherate is a commonly employed catalyst for this transformation.[2]

General Reaction Scheme

A hindered alcohol (R-OH) reacts with this compound in the presence of a Lewis acid to form the corresponding MOM ether (R-O-MOM) and acetic acid.

Quantitative Data for Protection Reactions

While extensive data on the use of this compound for a wide range of hindered alcohols is limited in readily available literature, the following table summarizes representative yields and reaction conditions for the protection of various alcohols. It is important to note that reaction times and yields will vary depending on the specific substrate and the nature of the steric hindrance.

| Alcohol Substrate | Reagent | Catalyst | Solvent | Time | Yield (%) | Reference |

| Phenol | This compound | ZnCl₂ etherate | Dichloromethane (B109758) | 16 h | 81 | [2] |

| 4-Nitrobenzyl alcohol | This compound | ZnCl₂ etherate | Dichloromethane | 3 h | 76 | [2] |

| 3,4-Dichlorophenol | This compound | ZnCl₂ etherate | Dichloromethane | - | 66 | [2] |

| 4-Carbomethoxyphenol | This compound | ZnCl₂ etherate | Dichloromethane | - | 68 | [2] |

Note: For highly hindered secondary and tertiary alcohols, longer reaction times and a larger excess of this compound and/or catalyst may be necessary to achieve satisfactory yields.

Experimental Protocol: Protection of a Hindered Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Hindered secondary alcohol

-

This compound (10 molar equivalents)

-

Anhydrous zinc chloride etherate (as a solution in diethyl ether or freshly prepared)

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for reaction workup and purification

Procedure:

-

To a stirred solution of the hindered secondary alcohol in anhydrous dichloromethane under an inert atmosphere, add a tenfold molar excess of this compound.[2]

-

Add the zinc chloride etherate catalyst to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired MOM-protected alcohol.

Deprotection of MOM Ethers from Hindered Alcohols

The removal of the MOM group is typically achieved under acidic conditions.[3] A variety of protic and Lewis acids can be employed, and the choice of reagent and conditions can be tailored to the sensitivity of the substrate. For hindered substrates, stronger acidic conditions or longer reaction times may be required. A rapid and efficient method for the deprotection of MOM ethers from primary, secondary, and tertiary alcohols using zinc bromide and n-propanethiol has been reported, with deprotection often complete in less than ten minutes with high yields.[2][4]

General Reaction Scheme

The MOM ether is hydrolyzed under acidic conditions to regenerate the alcohol and produce formaldehyde (B43269) and methanol.

Quantitative Data for Deprotection Reactions

The following table summarizes various conditions for the deprotection of MOM ethers, including those on hindered substrates.

| Substrate Type | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Tertiary Alcohol | ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 to r.t. | < 10 min | High | [2][4] |

| Aliphatic Alcohol | 6 M HCl | THF/H₂O | r.t. | 12 h | 85-95 | [5] |

| Aliphatic Alcohol | conc. HCl (trace) | MeOH | 62 | 15 min | >90 | [5] |

| Aliphatic Alcohol | TFA/H₂O | CH₂Cl₂ | 0 - r.t. | 1-4 h | 80-95 | [5] |

| Aliphatic/Aromatic Alcohol | MgBr₂ | Et₂O | Reflux | 12-24 h | 70-90 | [5] |

| Primary, Secondary, Tertiary Alcohols & Phenols | ZnBr₂/n-PrSH | CH₂Cl₂ | 0 | <10 min | 90-98 | [5] |

| Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | r.t. | 15 min | 91 | [3] |

| Sterically Hindered Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | 50 | 4 h | High | [3] |

Experimental Protocol: Deprotection of a MOM-Protected Hindered Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

MOM-protected hindered alcohol

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Standard laboratory glassware for reaction workup and purification

Procedure:

-

Dissolve the MOM-protected alcohol in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v) at room temperature.

-

Stir the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-12 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Visualizing the Workflow

Protection Workflow

Caption: General workflow for the protection of a hindered alcohol using this compound.

Deprotection Workflow

Caption: General workflow for the acidic deprotection of a MOM-protected alcohol.

Protection Reaction Mechanism

References

Application Notes and Protocols for the Selective Protection of Phenols with Methoxymethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective protection of phenolic hydroxyl groups using methoxymethyl acetate (B1210297) (MOM-acetate). This method offers a valuable alternative to traditional protecting group strategies, particularly when seeking to avoid the use of carcinogenic reagents like methoxymethyl chloride (MOM-Cl).

Introduction

The protection of hydroxyl groups is a critical step in multi-step organic synthesis, preventing unwanted side reactions. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its stability under a range of basic and weakly acidic conditions. Methoxymethyl acetate has emerged as a practical and safer reagent for the introduction of the MOM group onto phenols. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, and proceeds under mild conditions.

Reaction Mechanism

The protection of phenols with this compound is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The Lewis acid catalyst, typically ZnCl₂, activates the this compound, making the methylene (B1212753) group more susceptible to nucleophilic attack by the phenolic hydroxyl group. Acetic acid is eliminated as a byproduct. While an alternative unimolecular (SN1) mechanism involving a methoxymethyl carbocation is possible, it is considered less likely.

Caption: Proposed SN2 mechanism for phenol protection.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the protection of various phenols and an alcohol using this compound.

| Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Phenol | ZnCl₂ etherate | Dichloromethane | 16 | 81 |

| 3,4-Dichlorophenol | ZnCl₂ etherate | Dichloromethane | - | 66 |

| 4-Carbomethoxyphenol | ZnCl₂ etherate | Dichloromethane | - | 68 |

| 4-Nitrobenzyl alcohol | ZnCl₂ etherate | Dichloromethane | 3 | 76 |

Data sourced from J. Król, G. Grynkiewicz, A. Kutner, Polish J. Chem., 65, 1433, (1991).

Experimental Protocols

Protocol 1: General Procedure for the Protection of Phenols with this compound

This protocol is based on the work of Król et al. and provides a general method for the methoxymethylation of phenols.

Materials:

-

Substituted phenol (1.0 mmol)

-

This compound (10.0 mmol)

-

Zinc chloride etherate (as catalyst)

-

Anhydrous dichloromethane

-

Magnetic stirrer and stirring bar

-

Erlenmeyer flask with ground glass stopper

Procedure:

-

To a solution of the phenol (1.0 mmol) in anhydrous dichloromethane, add a tenfold molar excess of this compound (10.0 mmol).

-

Add a catalytic amount of zinc chloride etherate to the stirred solution at room temperature.

-

Seal the flask with the ground glass stopper and stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure methoxymethyl-protected phenol.

Protocol 2: General Procedure for the Deprotection of Phenolic Methoxymethyl Ethers

This protocol describes a mild and efficient method for the cleavage of MOM ethers from phenols using a heterogeneous catalyst.

Materials:

-

MOM-protected phenol (1.0 mmol)

-

Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Flask

Procedure:

-

Dissolve the MOM-protected phenol (1.0 mmol) in dichloromethane.

-

Add silica-supported sodium hydrogen sulfate to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with dichloromethane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected phenol.

Experimental Workflow

The following diagram illustrates a typical workflow for the selective protection of a phenol with this compound, followed by a subsequent reaction and deprotection.

Caption: General experimental workflow diagram.

Concluding Remarks

The use of this compound for the protection of phenols presents a mild, efficient, and safer alternative to other methoxymethylating agents. The reaction proceeds with moderate to good yields and can be a valuable tool in the synthesis of complex molecules for research, and drug development. The deprotection of the resulting MOM ethers can be achieved under various acidic conditions, allowing for flexibility in synthetic design.

Application Notes and Protocols: Methoxymethyl Acetate in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl (MOM) ether is a crucial and widely utilized protecting group for hydroxyl functionalities in the multi-step total synthesis of complex natural products. Its stability across a broad spectrum of non-acidic reagents, coupled with well-established methods for its cleavage, makes it an invaluable tool for synthetic chemists. While chloromethyl methyl ether (MOMCl) is a common reagent for the introduction of the MOM group, its carcinogenic nature has prompted the exploration of safer alternatives. Methoxymethyl acetate (B1210297) (MMA) presents itself as one such alternative. This document provides a comprehensive overview of the application of methoxymethyl acetate for the protection of alcohols, detailing protocols for its use and removal, and discussing its role within the broader context of natural product synthesis. Although less frequently cited in the total synthesis of highly complex natural products compared to more reactive reagents like MOMCl, this compound offers a milder and potentially more selective option for the introduction of the MOM protecting group.

Principle of MOM Protection with this compound

The protection of an alcohol with this compound is an equilibrium-driven process, typically catalyzed by a Lewis acid. The reaction proceeds via a nucleophilic attack of the alcohol on the activated this compound, leading to the formation of the MOM ether and acetic acid as a byproduct. The use of an excess of this compound can help to drive the equilibrium towards the protected product.

Application and Strategy in Synthesis